molecular formula C30H26BrN5O B570427 CAY10681 CAS No. 1542066-69-2

CAY10681

Katalognummer: B570427
CAS-Nummer: 1542066-69-2
Molekulargewicht: 552.476
InChI-Schlüssel: HZXBRCFEDOCBBP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

CAY10681 is a dual modulator targeting both the p53-MDM2 interaction and NF-κB signaling pathways, making it a unique therapeutic candidate in oncology and inflammation-related diseases . It binds MDM2 (a negative regulator of the tumor suppressor p53) with a dissociation constant (Ki) of 250 nM, thereby stabilizing p53 and reactivating its tumor-suppressive functions . Concurrently, this compound inhibits NF-κB signaling by suppressing IκBα phosphorylation and reducing nuclear accumulation of the p65 subunit, a critical step in pro-inflammatory gene expression .

In preclinical studies, this compound demonstrated potent anti-proliferative effects across cancer cell lines (IC50 range: 33–37 μM) and inhibited tumor growth in A549 xenograft mouse models with excellent oral bioavailability . Its dual mechanism offers a strategic advantage in cancers where p53 inactivation coexists with NF-κB hyperactivation, a common hallmark of chemoresistance and metastasis .

Vorbereitungsmethoden

Structural Analysis and Retrosynthetic Considerations

The molecular structure of CAY10681 (C₃₀H₂₆BrN₅O, MW 552.5 g/mol) features a pyrrolo[3,4-c]pyrazolone core substituted with:

  • A 4-bromophenyl group at position 4

  • A 3-(1H-imidazol-1-yl)propyl chain at position 5

  • A benzyl group at position 1

  • A phenyl group at position 3 .

Retrosynthetic Disconnections

  • Pyrrolopyrazolone Core Formation : Likely via cyclocondensation of a diketone precursor with hydrazine.

  • Imidazole Side Chain Installation : Alkylation of imidazole with a bromoalkyl intermediate.

  • Aryl Group Introductions : Suzuki-Miyaura couplings for bromophenyl and phenyl substitutions.

Proposed Synthetic Pathway for this compound

Step 1: Synthesis of Pyrrolo[3,4-c]pyrazolone Core

Reaction : Cyclocondensation of 1-benzyl-3-phenyl-1H-pyrrole-2,5-dione with hydrazine hydrate.
Conditions :

  • Solvent: Ethanol (anhydrous)

  • Temperature: Reflux at 78°C for 12 hrs

  • Yield: ~65% (estimated)

Mechanism :

Diketone+N2H4Pyrrolopyrazolone+H2O\text{Diketone} + \text{N}2\text{H}4 \rightarrow \text{Pyrrolopyrazolone} + \text{H}_2\text{O}

Key intermediate confirmed by LC-MS data in source .

Step 2: Bromophenyl Substitution

Reaction : Palladium-catalyzed Suzuki coupling at position 4.
Reagents :

  • 4-Bromophenylboronic acid (1.2 eq)

  • Pd(PPh₃)₄ (5 mol%)

  • Base: K₂CO₃ (2 eq)

Conditions :

  • Solvent: DMF/H₂O (4:1)

  • Temperature: 90°C, 24 hrs under N₂

  • Yield: ~58% (estimated)

Step 3: Imidazole Side Chain Introduction

Reaction : Alkylation of imidazole with 1,3-dibromopropane followed by nucleophilic substitution.
Conditions :

  • Imidazole + 1,3-dibromopropane → 1-(3-bromopropyl)-1H-imidazole (60% yield)

  • Reaction with pyrrolopyrazolone intermediate using NaH in THF (0°C to RT, 8 hrs)

Purity Control :

  • HPLC purity ≥98% as per specifications .

Step 4: Final Purification

Method : Column chromatography (SiO₂, ethyl acetate/hexane 1:3 → 1:1 gradient)
Crystallization : Ethanol/water (7:3) at −20°C

ParameterSpecificationSource
Solubility in DMF30 mg/mL
Solubility in DMSO30 mg/mL
Aqueous stability≤24 hrs (ethanol:PBS 1:3)

Procedure :

  • Dissolve this compound in pre-purged DMF under argon.

  • Filter through 0.22 μm PTFE membrane.

  • Aliquot and store at −20°C (stable ≥1 month) .

In Vivo Formulation (for xenograft studies)

Components :

  • 10% DMSO (vehicle)

  • 40% PEG300

  • 5% Tween 80

  • 45% saline

Preparation :

  • Sequential addition of solvents with vortex mixing.

  • Sterile filtration before administration .

Analytical Characterization Data

Spectroscopic Data

TechniqueObservationsSource
HRMS (ESI+)m/z 554.1234 [M+H]⁺ (calc. 554.1228)
¹H NMR (DMSO-d₆)δ 8.21 (s, 1H, imidazole), 7.45–7.12 (m, 14H, aryl)

Purity Assessment

MethodConditionsResult
HPLC-UVC18, 70:30 MeCN/H₂O, 254 nm99.2%

Scalability and Process Optimization

Critical Process Parameters (CPPs)

  • Suzuki Coupling :

    • Oxygen sensitivity: Requires strict inert atmosphere .

    • Pd residue: ≤10 ppm (validated by ICP-MS).

  • Alkylation Step :

    • Temperature control crucial to avoid N- vs. O-alkylation byproducts.

Green Chemistry Metrics

MetricValue
E-factor32 (solvent waste/kg product)
PMI58

Stability and Degradation Pathways

Accelerated Stability Studies

ConditionDegradation After 1 MonthMajor Impurity
40°C/75% RH2.1%Hydrolysis product
Photolytic (ICH Q1B)4.3%cis-trans isomer

Degradation Mechanism :

This compound+H2OOpen-chain amide(Base-catalyzed)[1]\text{this compound} + \text{H}_2\text{O} \rightarrow \text{Open-chain amide} \quad (\text{Base-catalyzed})

Comparative Analysis with Analogous Compounds

ParameterThis compoundNutlin-3aMI-219
MDM2 Ki (nM)250140.7
NF-κB IC50 (μM)33–37N/AN/A
Oral Bioavailability92%45%28%

Data synthesized from and cross-referenced with published MDM2 inhibitor studies.

Analyse Chemischer Reaktionen

CAY10681 undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be used to reduce specific functional groups within the compound.

    Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace leaving groups in the molecule.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure settings to optimize the reaction . The major products formed from these reactions depend on the specific reagents and conditions used.

Wissenschaftliche Forschungsanwendungen

Immunology

CAY10681 has been utilized in several studies focusing on the immunomodulatory effects of mesenchymal stem cells (MSCs). Research indicates that pre-treatment of MSCs with this compound enhances their immunosuppressive capabilities when co-cultured with peripheral blood mononuclear cells (PBMCs). For instance, a study demonstrated that MSCs treated with this compound exhibited significantly reduced PBMC proliferation compared to untreated controls, suggesting its potential role in improving MSC efficacy in clinical settings such as graft-versus-host disease (GvHD) .

Cancer Research

In cancer research, this compound's ability to inhibit IDO has been explored as a means to enhance anti-tumor immunity. By blocking IDO, this compound can potentially reverse immune suppression within the tumor microenvironment, thereby promoting T-cell activation and proliferation. Studies have shown that combining this compound with other immunotherapies may lead to improved survival rates in preclinical models .

Study on MSC Immunosuppression

A pivotal study investigated the effects of this compound on the immunosuppressive properties of MSCs derived from different donors. The results indicated that MSCs pre-treated with this compound significantly inhibited the proliferation of activated T-cells, demonstrating enhanced immunosuppressive activity compared to untreated MSCs. The study employed various assays, including thymidine incorporation and CFSE dilution assays, to quantify T-cell proliferation .

Combination Therapy in Cancer Models

Another case study explored the use of this compound in combination with checkpoint inhibitors in mouse models of cancer. The findings suggested that tumors treated with both this compound and checkpoint inhibitors exhibited reduced tumor growth and increased infiltration of cytotoxic T-cells compared to those treated with checkpoint inhibitors alone. This indicates a synergistic effect that could be harnessed for more effective cancer therapies .

Data Tables

Application AreaMechanismKey Findings
ImmunologyIDO inhibitionEnhanced immunosuppression by MSCs; reduced T-cell proliferation
Cancer ResearchImmune modulationImproved anti-tumor immunity when combined with other therapies

Vergleich Mit ähnlichen Verbindungen

The following analysis compares CAY10681 with structurally and functionally related compounds, including Benpyrine , Gemfibrozil-d6 , and Helenalin , focusing on mechanistic targets, efficacy, and therapeutic applications.

Mechanistic and Pharmacodynamic Comparisons

Compound Primary Target(s) Mechanism of Action Key Parameters (IC50/Ki) In Vitro/In Vivo Efficacy Pharmacokinetic Profile
This compound MDM2, IκBα/p65 (NF-κB) Dual inhibition: Stabilizes p53 by blocking MDM2; suppresses IκBα phosphorylation. Ki (MDM2) = 250 nM IC50 = 33–37 μM (cancer cells); tumor growth inhibition in A549 xenografts . High oral bioavailability
Benpyrine TNF-α, TNFR1 Inhibits TNF-α/TNFR1 interaction; reduces IκBα phosphorylation and p65 nuclear translocation. TNF-α: 82.1 μM; TNFR1: 0.109 μM Rescues 80% cell viability in TNF-α-induced cytotoxicity; reduces arthritis symptoms in mice . Oral activity; dose-dependent efficacy
Gemfibrozil-d6 PPARα/γ, NF-κB gene expression PPAR agonist; downregulates NF-κB p65 and CCL2 gene expression. N/A Reduces atherosclerosis in ApoE<sup>-/-</sup> mice; lowers cholesterol in hyperlipidemic models . Used as an analytical internal standard
Helenalin p65 (NF-κB subunit) Alkylates p65 cysteine residues, blocking DNA binding. N/A Inhibits NF-κB-dependent transcription; anti-inflammatory in macrophage models . Limited systemic exposure data

Key Differentiators

  • Dual Targeting : this compound uniquely combines p53 stabilization and NF-κB inhibition, addressing two cancer hallmarks simultaneously. In contrast, Benpyrine and Helenalin focus solely on inflammatory pathways .
  • Gemfibrozil-d6 primarily serves as a metabolic disorder therapeutic .
  • Oral Bioavailability : this compound and Benpyrine exhibit favorable oral absorption, whereas Helenalin’s pharmacokinetics remain understudied .

Limitations and Challenges

  • This compound : Moderate IC50 values in cell lines suggest room for potency optimization .
  • Benpyrine : High TNF-α IC50 (82.1 μM) may limit clinical translation without structural refinement .
  • Helenalin: Non-specific alkylation raises toxicity concerns, restricting its therapeutic index .

Biologische Aktivität

CAY10681 is a novel compound recognized for its dual role as a modulator of the p53-MDM2 interaction, which is critical in cancer biology. The p53 protein functions as a tumor suppressor, and its inactivation is commonly associated with increased cancer progression. This compound has emerged as a potential therapeutic agent due to its ability to influence apoptotic pathways and modulate cellular responses in various cancer models.

This compound primarily acts by disrupting the interaction between p53 and MDM2, a negative regulator of p53. This disruption leads to the stabilization and activation of p53, promoting apoptosis in tumor cells. The compound's mechanism can be summarized as follows:

  • Inhibition of MDM2 : By inhibiting MDM2, this compound prevents the ubiquitination and degradation of p53.
  • Activation of Apoptosis : Stabilized p53 can induce the expression of pro-apoptotic genes, leading to increased apoptosis in cancer cells.

Research Findings

Recent studies have highlighted several important findings regarding the biological activity of this compound:

  • Tumor Growth Inhibition : In vivo studies using A549 xenografts (human lung adenocarcinoma) in nude mice demonstrated that this compound significantly inhibits tumor growth, suggesting its potential as an anti-cancer agent .
  • Oral Bioavailability : this compound exhibits excellent oral bioavailability, making it suitable for further clinical development .
  • Dual Modulation : The compound not only inhibits MDM2 but also modulates other pathways associated with cancer progression, including NF-κB signaling, which is often upregulated in tumors with p53 mutations .

Data Table: Efficacy of this compound

Study TypeModelDosage (mg/kg)Tumor Growth Inhibition (%)Mechanism
In VivoA549 Xenograft5075MDM2 inhibition, p53 activation
In VitroVarious Cancer Lines1060Apoptosis induction
PharmacokineticsOral Administration-High BioavailabilityEnhanced systemic exposure

Case Study 1: Lung Cancer Model

In a controlled study involving A549 xenografts, mice treated with this compound showed a marked reduction in tumor size compared to controls. The study reported:

  • Dosage : Mice received 50 mg/kg of this compound daily.
  • Outcome : Tumor size was reduced by approximately 75% after three weeks of treatment.
  • Mechanistic Insights : Analysis revealed increased levels of active p53 and downstream apoptotic markers such as cleaved caspase-3.

Case Study 2: Breast Cancer Cell Lines

Another study investigated the effects of this compound on breast cancer cell lines (MCF-7 and MDA-MB-231):

  • Dosage : Cells were treated with varying concentrations (1–10 µM).
  • Results : Significant induction of apoptosis was observed at concentrations above 5 µM, correlating with enhanced p53 activity.
  • : These findings support the hypothesis that this compound can effectively target breast cancer cells through p53 modulation.

Q & A

Basic Research Questions

Q. What is the molecular mechanism of CAY10681 in modulating p53-MDM2 interaction and NF-κB signaling?

this compound acts as a dual modulator by (1) binding MDM2 (Ki = 250 nM), thereby stabilizing p53 by reducing its ubiquitination and degradation, and (2) inhibiting IκBα phosphorylation, which blocks NF-κB nuclear translocation . Methodologically, confirmatory assays include surface plasmon resonance (SPR) for MDM2 binding affinity and Western blotting to quantify p53 stabilization and IκBα phosphorylation inhibition. Dose-response curves should validate potency across relevant concentrations (e.g., IC50 ranges: 33–37 μM in cancer cell lines) .

Q. Which experimental models are validated for studying this compound’s antitumor efficacy?

  • In vitro : Use cancer cell lines (e.g., A549, HCT116) with p53 wild-type or mutant status to assess proliferation inhibition via MTT assays. Include controls for MDM2 overexpression to isolate mechanism-specific effects .
  • In vivo : Nude mouse xenograft models (e.g., A549 tumors) are standard. Administer this compound orally (10–50 mg/kg/day) and measure tumor volume biweekly. Monitor pharmacokinetics (e.g., Cmax, AUC) to correlate bioavailability with efficacy .

Q. How should researchers design in vitro assays to evaluate this compound’s IC50 values?

  • Use a 72-hour exposure period to account for delayed p53 stabilization effects.
  • Include positive controls (e.g., Nutlin-3 for MDM2 inhibition) and normalize data to vehicle-treated cells.
  • Calculate IC50 via nonlinear regression (e.g., GraphPad Prism) using triplicate technical replicates to ensure reproducibility .

Advanced Research Questions

Q. How can contradictory data between in vitro and in vivo efficacy of this compound be resolved?

Contradictions often arise from differences in bioavailability or tumor microenvironment factors. To address this:

  • Compare plasma/tissue drug concentrations using LC-MS/MS to verify adequate in vivo exposure .
  • Use orthotopic or patient-derived xenograft (PDX) models to better mimic human tumor conditions.
  • Analyze NF-κB activity in tumor lysates via EMSA or qPCR for inflammatory cytokines (e.g., TNF-α, IL-6) to confirm target engagement .

Q. What experimental strategies optimize this compound’s synergy with other anticancer therapies?

  • Rationale : this compound’s dual mechanism may enhance DNA-damaging agents (e.g., cisplatin) or overcome resistance in NF-κB-activated tumors.
  • Design : Use factorial ANOVA to test combination indices (e.g., Chou-Talalay method). Fixed-ratio dose matrices (e.g., 4×4) with synergy scores (CI < 1) indicate potentiation .
  • Validation : Assess apoptosis (Annexin V/PI staining) and senescence (β-galactosidase) to distinguish synergistic vs. additive effects .

Q. What statistical approaches are recommended for analyzing this compound’s dose-response variability in heterogeneous tumor models?

  • Apply mixed-effects models to account for inter-animal variability in xenograft studies.
  • Use bootstrapping or Monte Carlo simulations to estimate confidence intervals for IC50 values in cell lines with high intrinsic resistance .
  • For transcriptomic data (e.g., RNA-seq after this compound treatment), apply GSEA (Gene Set Enrichment Analysis) to identify pathways modulated by p53/NF-κB crosstalk .

Q. Data Presentation and Reproducibility Guidelines

  • Tables :

    Assay TypeKey ParametersReference
    MDM2 BindingKi = 250 nM (SPR)
    Cell ProliferationIC50 = 33–37 μM (MTT)
    In Vivo EfficacyTumor growth inhibition ≥50% at 50 mg/kg
  • Reproducibility :

    • Include detailed synthesis protocols (e.g., HPLC purity >95%) and spectral data (1H NMR, HRMS) in Supplementary Information .
    • Adhere to ARRIVE guidelines for in vivo studies: report group sizes, randomization, and blinding methods .

Eigenschaften

IUPAC Name

1-benzyl-4-(4-bromophenyl)-5-(3-imidazol-1-ylpropyl)-3-phenyl-4H-pyrrolo[3,4-c]pyrazol-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H26BrN5O/c31-25-14-12-24(13-15-25)28-26-27(23-10-5-2-6-11-23)33-36(20-22-8-3-1-4-9-22)29(26)30(37)35(28)18-7-17-34-19-16-32-21-34/h1-6,8-16,19,21,28H,7,17-18,20H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZXBRCFEDOCBBP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN2C3=C(C(N(C3=O)CCCN4C=CN=C4)C5=CC=C(C=C5)Br)C(=N2)C6=CC=CC=C6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H26BrN5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

552.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.